molecular formula C18H13N3O2S2 B2715773 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide CAS No. 477486-52-5

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide

Cat. No. B2715773
CAS RN: 477486-52-5
M. Wt: 367.44
InChI Key: YOMQINRVGQTOFZ-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide, also known as BTA-EG6, is a chemical compound that has been widely used in scientific research. It belongs to the family of benzothiazole derivatives, which have been found to possess a wide range of biological activities. BTA-EG6 has been shown to have potential applications in the fields of medicine, biochemistry, and biotechnology due to its unique chemical structure and properties.

Scientific Research Applications

Synthesis and Biological Evaluation

Highly diastereoselective synthesis of novel benzothiazole-substituted β-lactam hybrids starting from (benzo[d]thiazol-2-yl)phenol precursor highlights the chemical versatility of these compounds. These hybrids have been evaluated for antimicrobial activities against various bacterial strains, showing moderate activities. Their potential as medicine is indicated by their hemolytic activity and mammalian cell toxicity surveys, pointing towards applications in developing new therapeutic agents (Alborz et al., 2018).

Antitumor Activity

N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives have been synthesized and evaluated for antitumor activity against a range of human tumor cell lines. Certain compounds exhibited considerable anticancer activity, demonstrating the medicinal significance of benzothiazole derivatives in oncology research (Yurttaş et al., 2015).

Fluorescent Probes for Bioimaging

A benzothiazole-based fluorescent probe has been developed for distinguishing and bioimaging of Hg2+ and Cu2+ in living cells. This application highlights the potential of benzothiazole derivatives in the field of chemical sensing and biological imaging, aiding in the detection and study of metal ions in biological systems (Gu et al., 2017).

Corrosion Inhibition

Benzothiazole derivatives have been studied for their corrosion inhibiting effect against steel in acidic solutions. These compounds offer higher inhibition efficiencies and stability, indicating their potential application in protecting metal surfaces from corrosion, which is crucial in industries such as oil and gas, and maritime (Hu et al., 2016).

Medicinal Significance Overview

An extensive review on the medicinal significance of benzothiazole scaffold reveals a wide spectrum of biological activities associated with these compounds, including antitumor, antimicrobial, antidiabetic, anti-inflammatory, and many more. This comprehensive overview underscores the importance of benzothiazole derivatives in the development of new therapeutic agents across various medical fields (Sharma et al., 2013).

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S2/c22-16(10-23-12-6-2-1-3-7-12)21-18-20-14(11-24-18)17-19-13-8-4-5-9-15(13)25-17/h1-9,11H,10H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMQINRVGQTOFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide

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